Cas no 133869-46-2 (Cyclo[(2R,3S)-2-hydroxy-3-methylpentanoyl-N-methyl-L-valyl-(2R,3S)-2-hydroxy-3-methylpentanoyl-N-methyl-L-valyl-(2R,3S)-2-hydroxy-3-methylpentanoyl-N-methyl-L-valyl])

Cyclo[(2R,3S)-2-hydroxy-3-methylpentanoyl-N-methyl-L-valyl-(2R,3S)-2-hydroxy-3-methylpentanoyl-N-methyl-L-valyl-(2R,3S)-2-hydroxy-3-methylpentanoyl-N-methyl-L-valyl] structure
133869-46-2 structure
Product Name:Cyclo[(2R,3S)-2-hydroxy-3-methylpentanoyl-N-methyl-L-valyl-(2R,3S)-2-hydroxy-3-methylpentanoyl-N-methyl-L-valyl-(2R,3S)-2-hydroxy-3-methylpentanoyl-N-methyl-L-valyl]
Numero CAS:133869-46-2
MF:C36H63N3O9
MW:681.900131464005
CID:232587
Update Time:2024-03-01

Cyclo[(2R,3S)-2-hydroxy-3-methylpentanoyl-N-methyl-L-valyl-(2R,3S)-2-hydroxy-3-methylpentanoyl-N-methyl-L-valyl-(2R,3S)-2-hydroxy-3-methylpentanoyl-N-methyl-L-valyl] Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclo[(2R,3S)-2-hydroxy-3-methylpentanoyl-N-methyl-L-valyl-(2R,3S)-2-hydroxy-3-methylpentanoyl-N-methyl-L-valyl-(2R,3S)-2-hydroxy-3-methylpentanoyl-N-methyl-L-valyl]
    • 1,7,13-Trioxa-4,10,16-triazacyclooctadecane,cyclic peptide deriv.
    • Enniatin MK 1688
    • MK 1688
    • CID 101229189
    • Inchi: 1S/C36H63N3O9/c1-16-22(10)28-31(40)37(13)26(20(6)7)35(44)47-30(24(12)18-3)33(42)39(15)27(21(8)9)36(45)48-29(23(11)17-2)32(41)38(14)25(19(4)5)34(43)46-28/h19-30H,16-18H2,1-15H3/t22?,23?,24?,25-,26-,27-,28+,29+,30+/m0/s1
    • Chiave InChI: KMROBKXFMBWHHE-SKCWVCFKSA-N
    • Sorrisi: O1C([C@H](C(C)C)N(C)C([C@@H](C(C)CC)OC([C@H](C(C)C)N(C)C([C@@H](C(C)CC)OC([C@H](C(C)C)N(C)C([C@H]1C(C)CC)=O)=O)=O)=O)=O)=O

Proprietà calcolate

  • Massa esatta: 681.456
  • Massa monoisotopica: 681.456
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 48
  • Conta legami ruotabili: 9
  • Complessità: 1000
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 140

Proprietà sperimentali

  • Densità: 1.022±0.06 g/cm3(Predicted)
  • Punto di ebollizione: 847.4±65.0 °C(Predicted)
  • pka: -1.02±0.70(Predicted)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso